

Comparative Analysis of AM-92016 Hydrochloride Cross-Reactivity with Other Ion Channels

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Compound of Interest

Compound Name: AM-92016 hydrochloride

Cat. No.: B2836953

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of **AM-92016 hydrochloride**, a known blocker of the delayed rectifier potassium current (IKr), against other key ion channels. Understanding the selectivity of a compound is critical for assessing its therapeutic potential and identifying potential off-target effects. While specific experimental data on a broad ion channel panel for **AM-92016 hydrochloride** is not publicly available, this guide presents a hypothetical but representative selectivity profile based on its known primary target and the industry-standard approach to ion channel screening.

Executive Summary

AM-92016 hydrochloride is recognized as a specific blocker of the time-dependent delayed rectifier potassium current.^[1] It is reported to be devoid of β -adrenoceptor blocking activity.^[1] To evaluate the broader selectivity of such a compound, a comprehensive cross-reactivity screening against a panel of relevant ion channels is standard practice in drug development. This guide outlines the expected outcomes of such a screening, highlighting the compound's anticipated high potency for its primary target with minimal activity against other major cardiac and neuronal ion channels.

Comparative Data: Hypothetical Ion Channel Selectivity Profile

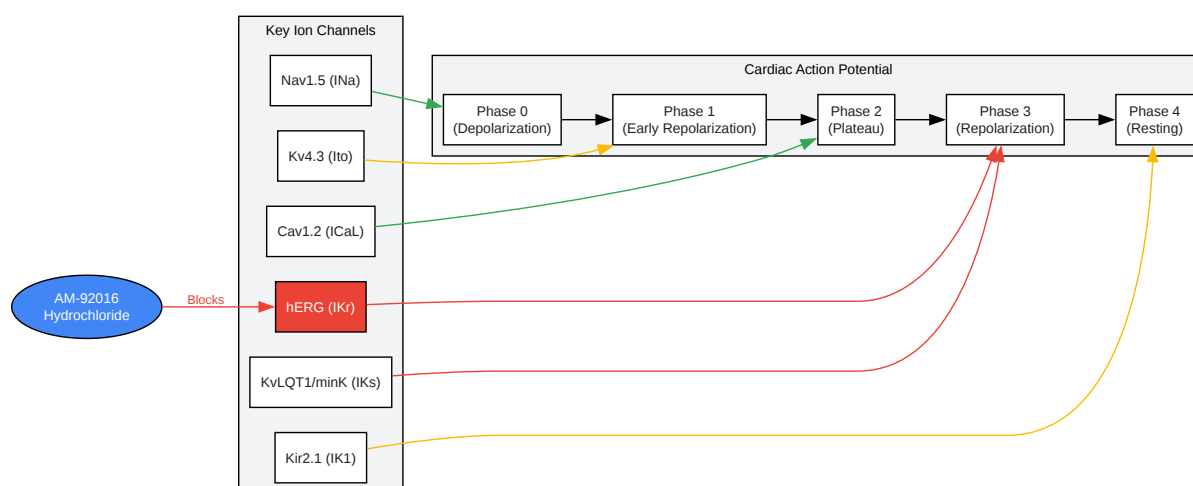
The following table summarizes the anticipated results of **AM-92016 hydrochloride** screened against a standard panel of ion channels, such as the Comprehensive in vitro Proarrhythmia Assay (CiPA) panel, which is crucial for assessing cardiac liability.^{[2][3][4]} The data is presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the ion channel's activity.

Ion Channel	Gene	Current	Primary Function	AM-92016 Hydrochloride IC50 (μM)	Anticipated Selectivity vs. IKr
Primary Target					
hERG	KCNH2	IKr	Cardiac repolarization	< 1	-
Off-Target Panel (Hypothetical Data)					
Nav1.5	SCN5A	INa	Cardiac depolarization	> 100	> 100-fold
Cav1.2	CACNA1C	ICaL	Cardiac action potential plateau	> 100	> 100-fold
KvLQT1/min K	KCNQ1/KCNE1	IKs	Cardiac repolarization	> 100	> 100-fold
Kir2.1	KCNJ2	IK1	Maintaining resting membrane potential	> 100	> 100-fold
Kv4.3	KCND3	Ito	Early cardiac repolarization	> 100	> 100-fold
Nav1.7	SCN9A	INa	Pain signaling	> 100	> 100-fold
Cav2.2	CACNA1B	IN	Neurotransmitter release	> 100	> 100-fold

Note: The IC50 value for hERG is based on the known activity of **AM-92016 hydrochloride**. The values for the off-target panel are hypothetical and represent the expected outcome for a highly selective compound.

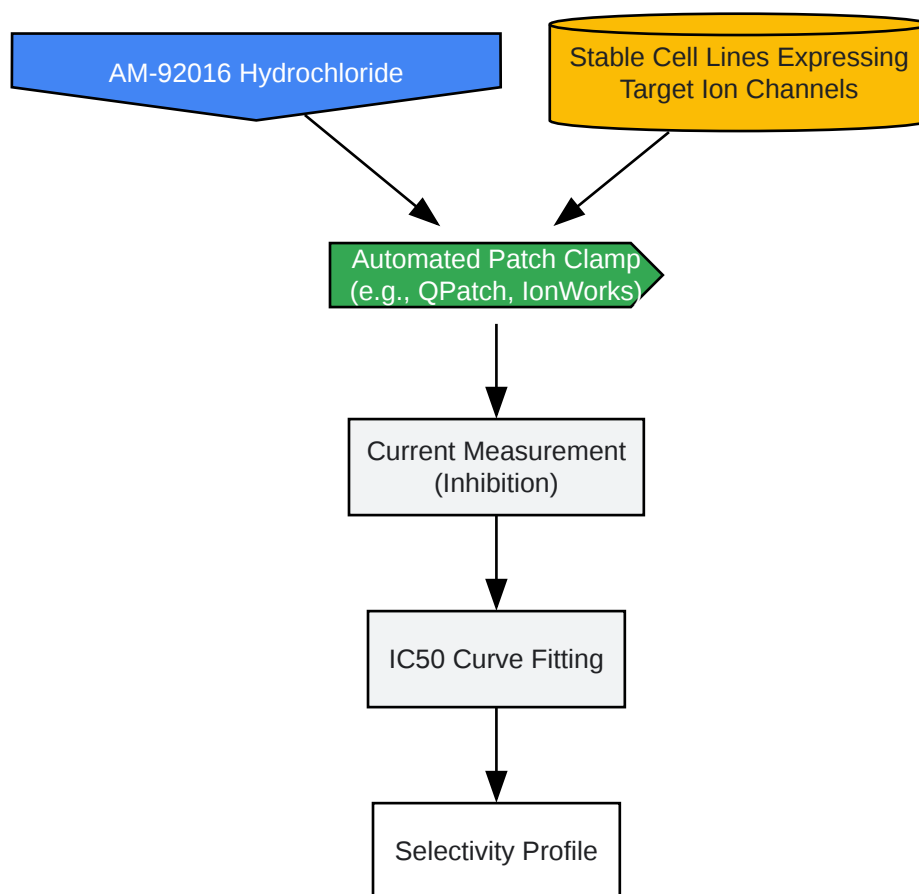
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of the hERG channel in cardiac repolarization and a typical workflow for assessing ion channel cross-reactivity.



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Caption: Role of hERG in the cardiac action potential and the target of **AM-92016 hydrochloride**.



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Caption: Experimental workflow for ion channel cross-reactivity screening.

Experimental Protocols

The following is a detailed methodology for a typical automated patch-clamp electrophysiology assay used to determine the cross-reactivity of a compound like **AM-92016 hydrochloride**.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **AM-92016 hydrochloride** on a panel of human ion channels expressed in a stable mammalian cell line.

Materials:

- Test Compound: **AM-92016 hydrochloride**
- Cell Lines: HEK293 or CHO cells stably expressing the human ion channel of interest (e.g., hERG, hNav1.5, hCav1.2).

- Automated Patch-Clamp System: e.g., Sophion QPatch, Molecular Devices IonWorks Barracuda.
- Recording Solutions:
 - External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.
 - Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH 7.2 with KOH.
 - Note: Solutions may vary depending on the specific ion channel being studied.
- Compound Plate: 384-well plate with serial dilutions of **AM-92016 hydrochloride**.

Procedure:

- Cell Preparation:
 - Culture the stable cell lines according to standard protocols.
 - On the day of the experiment, detach the cells using a non-enzymatic dissociation solution.
 - Resuspend the cells in the external recording solution at a density of 1-2 x 10⁶ cells/mL.
- Automated Patch-Clamp Assay:
 - Prime the automated patch-clamp system with the internal and external recording solutions.
 - Load the cell suspension and the compound plate into the instrument.
 - The instrument will automatically perform the following steps for each well:
 - Trap a single cell on the patch-clamp aperture.
 - Form a giga-ohm seal between the cell membrane and the aperture.
 - Establish a whole-cell recording configuration.

- Apply a specific voltage protocol to elicit the ionic current of interest.
- Record a baseline current.
- Apply the vehicle control and then increasing concentrations of **AM-92016 hydrochloride**.
- Record the current at each compound concentration.
- Data Analysis:
 - Measure the peak current amplitude at each voltage step.
 - Calculate the percentage of current inhibition for each concentration of **AM-92016 hydrochloride** relative to the baseline current.
 - Plot the percent inhibition against the logarithm of the compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.

Disclaimer: This guide is for informational purposes for a scientific audience. The cross-reactivity data for the off-target panel is hypothetical and intended to illustrate the expected selectivity of a specific ion channel blocker. For definitive results, experimental testing of **AM-92016 hydrochloride** against a broad ion channel panel is required.

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